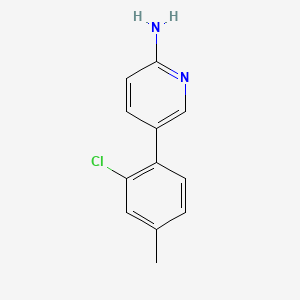

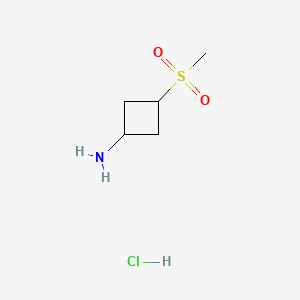

![molecular formula C13H9NO4 B578880 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-63-3](/img/structure/B578880.png)

4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound with the linear formula C13H9NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

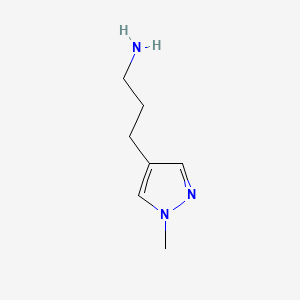

A series of pyrano[3,2-c]quinoline based structural analogues was synthesized using one-pot multicomponent condensation . Another synthesis method involves the reaction of N-Methylaniline and Diethyl malonate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C13H9NO4 . More detailed structural information would require specific spectroscopic analysis .Chemical Reactions Analysis

The compound has been involved in nucleophilic reactions . More detailed information about its reactivity would require a thorough review of the scientific literature.Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.21500 and a density of 1.54g/cm3 . Its boiling point is 467.3ºC at 760mmHg . More specific physical and chemical properties may require experimental determination or computational prediction.Scientific Research Applications

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

This compound is used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines . The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines .

Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones

The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Anti-proliferative Agents

Pyrano[3,2-c]quinolone, a structural motif occurring in a number of natural products, is present in a number of anti-proliferative agents (against breast and liver cancer cells) .

Synthesis of Hybrid Polyheterocyclic Compounds

The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds .

Glutathione Assay

The compound demonstrates a selective response toward glutathione in the presence of cysteine and methionine. It allows us to develop simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .

Mechanism of Action

Target of Action

It is known that pyrano[3,2-c]quinolone, a structural motif in this compound, has a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .

Mode of Action

It is known that the pyrano[3,2-c]quinolone structure can inhibit calcium signaling, tnf-α, platelet aggregation, and nitric oxide production .

Biochemical Pathways

The inhibition of calcium signaling, tnf-α, platelet aggregation, and nitric oxide production suggests that it may impact pathways related to these processes .

Result of Action

The compound’s structural motif, pyrano[3,2-c]quinolone, is known to exhibit cytotoxicity against cancer cells .

properties

IUPAC Name |

4-hydroxy-6-methylpyrano[3,2-c]quinoline-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-14-8-5-3-2-4-7(8)12-11(13(14)17)9(15)6-10(16)18-12/h2-6,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMOERHCVYAGDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715705 |

Source

|

| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

CAS RN |

18706-63-3 |

Source

|

| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)

![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)

![N-[(2-chloropyrimidin-4-yl)methyl]ethanamine](/img/structure/B578812.png)

![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)